molecular formula C13H9F2N3O2S B2530867 2,6-difluoro-N-{[5-(prop-2-yn-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide CAS No. 941948-76-1

2,6-difluoro-N-{[5-(prop-2-yn-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide

Cat. No.: B2530867
CAS No.: 941948-76-1
M. Wt: 309.29
InChI Key: VHMBHMTWSOTOFG-UHFFFAOYSA-N
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Description

2,6-Difluoro-N-{[5-(prop-2-yn-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide is a synthetic organic compound with a molecular formula of C13H9F2N3O2S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-{[5-(prop-2-yn-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of 2,6-difluorobenzoic acid: This can be achieved through the oxidation of 2,6-difluorotoluene using an oxidizing agent such as potassium permanganate.

    Conversion to 2,6-difluorobenzoyl chloride: The 2,6-difluorobenzoic acid is then converted to its corresponding acyl chloride using thionyl chloride.

    Formation of the oxadiazole ring: The acyl chloride is reacted with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized with carbon disulfide and potassium hydroxide to form the 1,3,4-oxadiazole ring.

    Introduction of the prop-2-yn-1-ylsulfanyl group: The oxadiazole intermediate is then reacted with propargyl bromide in the presence of a base such as potassium carbonate to introduce the prop-2-yn-1-ylsulfanyl group.

    Final coupling: The resulting intermediate is then coupled with 2,6-difluorobenzoyl chloride to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the process.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-N-{[5-(prop-2-yn-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide can undergo various types of chemical reactions, including:

    Oxidation: The prop-2-yn-1-ylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The difluorobenzamide moiety can undergo nucleophilic substitution reactions, particularly at the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted benzamides or oxadiazoles.

Scientific Research Applications

2,6-Difluoro-N-{[5-(prop-2-yn-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-{[5-(prop-2-yn-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide involves its interaction with specific molecular targets. The oxadiazole ring and difluorobenzamide moiety can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The prop-2-yn-1-ylsulfanyl group can also play a role in modulating the compound’s activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,6-Difluoro-N-(prop-2-ynyl)benzamide: Lacks the oxadiazole ring, which may result in different biological activity.

    2,6-Difluoro-N-{[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide: Contains a methylsulfanyl group instead of the prop-2-yn-1-ylsulfanyl group, which can affect its reactivity and properties.

Uniqueness

The presence of both the oxadiazole ring and the prop-2-yn-1-ylsulfanyl group in 2,6-difluoro-N-{[5-(prop-2-yn-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide makes it unique compared to similar compounds

Properties

IUPAC Name

2,6-difluoro-N-[(5-prop-2-ynylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2N3O2S/c1-2-6-21-13-18-17-10(20-13)7-16-12(19)11-8(14)4-3-5-9(11)15/h1,3-5H,6-7H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHMBHMTWSOTOFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCSC1=NN=C(O1)CNC(=O)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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